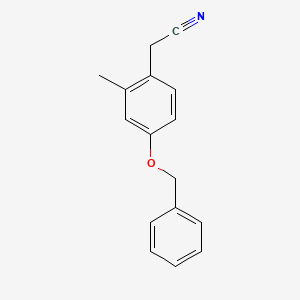![molecular formula C10H11ClO2 B3385843 2-{[(2-Chlorophenyl)methoxy]methyl}oxirane CAS No. 66931-56-4](/img/structure/B3385843.png)
2-{[(2-Chlorophenyl)methoxy]methyl}oxirane
Overview
Description
2-{[(2-Chlorophenyl)methoxy]methyl}oxirane, otherwise known as 2-Chloro-2-methoxy-methyloxirane, is an organic compound that has been studied extensively in the laboratory for its potential applications in scientific research. It is a colorless liquid at room temperature and is soluble in water and organic solvents. It is commonly used as an intermediate in the synthesis of various compounds and has been studied for its potential applications in pharmaceuticals, biochemistry, and molecular biology.
Scientific Research Applications
2-Chloro-2-methoxy-methyloxirane has been studied extensively for its potential applications in scientific research. It has been used as an intermediate in the synthesis of various compounds and as a reagent in organic synthesis. It has also been used in the synthesis of pharmaceuticals, biochemicals, and molecular biology reagents. In addition, it has been studied for its potential applications in bioconjugation, drug delivery, and drug targeting.
Mechanism of Action
2-Chloro-2-methoxy-methyloxirane is an organic compound that reacts with other molecules to form new molecules. The reaction is initiated by the nucleophilic attack of the 2-chloro-2-methoxy-methyloxirane on the substrate molecule. This reaction is followed by the formation of a new bond between the two molecules. The reaction is reversible, meaning that the product can be converted back to the starting material.
Biochemical and Physiological Effects
2-Chloro-2-methoxy-methyloxirane has been studied for its potential biochemical and physiological effects. It has been shown to have antibacterial and antifungal activity, as well as to inhibit the growth of certain cancer cells. It has also been shown to have an effect on the metabolism of certain drugs, as well as to increase the absorption of certain drugs in the body. In addition, it has been shown to increase the solubility of certain compounds in water.
Advantages and Limitations for Lab Experiments
2-Chloro-2-methoxy-methyloxirane has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it accessible for use in research. Another advantage is that it is relatively easy to synthesize, making it useful for the synthesis of various compounds. The main limitation of 2-Chloro-2-methoxy-methyloxirane is that it is highly reactive, making it difficult to store and handle. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
2-Chloro-2-methoxy-methyloxirane has potential applications in a wide range of scientific research fields. One potential area of research is in drug delivery and drug targeting. This compound has already been shown to increase the absorption of certain drugs in the body, and further research could be done to explore its potential applications in this area. Another potential area of research is in bioconjugation. This compound has already been used in the synthesis of pharmaceuticals, biochemicals, and molecular biology reagents, and further research could be done to explore its potential applications in this area. Finally, further research could be done to explore the potential applications of 2-Chloro-2-methoxy-methyloxirane in the synthesis of various compounds and in organic synthesis.
properties
IUPAC Name |
2-[(2-chlorophenyl)methoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-10-4-2-1-3-8(10)5-12-6-9-7-13-9/h1-4,9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGRNFRVHVCFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253724 | |
| Record name | Oxirane, 2-[[(2-chlorophenyl)methoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66931-56-4 | |
| Record name | Oxirane, 2-[[(2-chlorophenyl)methoxy]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66931-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2-[[(2-chlorophenyl)methoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



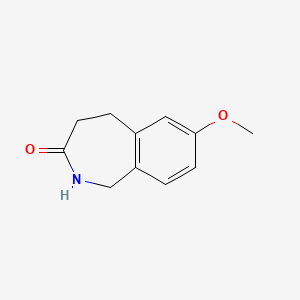
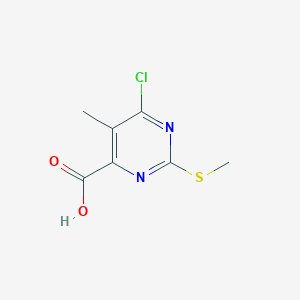

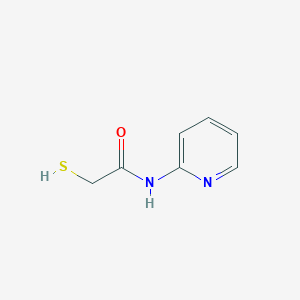
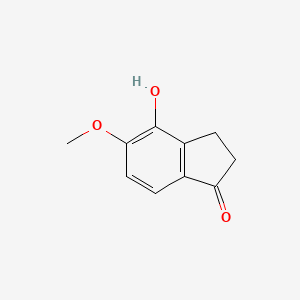
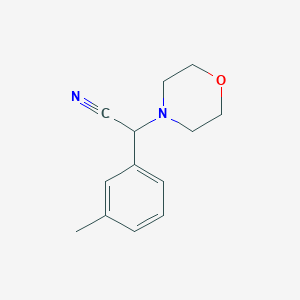
![1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3385819.png)
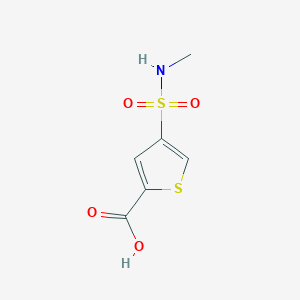
![9-Oxabicyclo[6.1.0]non-2-ene](/img/structure/B3385834.png)


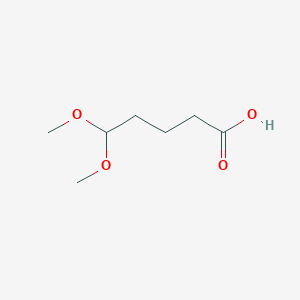
![Pyrazolo[3,2-C][1,2,4]triazin-4-OL](/img/structure/B3385864.png)
